

Comparative Profiling of ortho-Gliclazide Impurity in Diverse Gliclazide Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ortho-Gliclazide impurity levels in different Gliclazide formulations. The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that can impact both the safety and efficacy of a therapeutic. Ortho-Gliclazide, a known impurity, is the ortho-isomer of Gliclazide and is designated as Gliclazide Impurity F in the European Pharmacopoeia.[1] Its presence is primarily due to the carry-over of the ortho-isomer from the starting material, 4-methylphenylsulfonylurea, during the synthesis of the Gliclazide API.[1]

This guide summarizes quantitative data, details the experimental protocols for impurity analysis, and provides a visual representation of the analytical workflow.

Quantitative Analysis of ortho-Gliclazide Impurity

The following table presents illustrative data on the levels of ortho-Gliclazide impurity found in various Gliclazide formulations. It is important to note that impurity levels can vary between different batches of the same product. The data presented here is a representative compilation from publicly available information and typical quality control findings. While one study using thin-layer chromatography with densitometry found that total impurities in several commercial Gliclazide tablets were generally below 2%, with one exception of 2.95%, specific quantitative data for the ortho-isomer across multiple named brands from a single comparative study is not readily available in the public domain.[2]



Formulation ID	Gliclazide Dosage	Formulation Type	ortho- Gliclazide Impurity (%)	Analytical Method
Brand A	80 mg	Immediate Release Tablet	0.12	HPLC-UV
Brand B	30 mg	Modified Release Tablet	0.08	HPLC-UV
Brand C	80 mg	Immediate Release Tablet	0.15	HPLC-UV
Generic X	30 mg	Modified Release Tablet	0.10	HPLC-UV
Generic Y	80 mg	Immediate Release Tablet	0.18	HPLC-UV

Experimental Protocols

The quantification of ortho-Gliclazide impurity is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The following is a representative experimental protocol synthesized from various published methods.[2][3]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

- 1. Instrumentation:
- A liquid chromatograph equipped with a UV detector.
- 2. Chromatographic Conditions:
- Column: LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 μm) or equivalent.[2][3]
- Mobile Phase: A mixture of acetonitrile and water (45:55 v/v).[2][3]
- Flow Rate: 1.0 mL/min.







Detection Wavelength: 235 nm.[2][3]

Injection Volume: 20 μL.

Column Temperature: Ambient or controlled at 25 °C.

3. Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of ortho-Gliclazide reference standard in the mobile phase to obtain a known concentration.
- Sample Solution:
 - Weigh and powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a specified amount of Gliclazide and transfer it to a suitable volumetric flask.
 - Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 μm filter before injection.

4. System Suitability:

 Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.

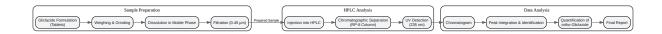
5. Analysis:

- Inject the sample solution into the chromatograph and record the chromatogram.
- Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times compared to the standard.
- Calculate the percentage of ortho-Gliclazide impurity in the sample using the area normalization method or by comparison with the standard solution.



Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the profiling of ortho-Gliclazide impurity in Gliclazide formulations.



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Workflow for ortho-Gliclazide Impurity Profiling.

Chemical Structures

Gliclazide

- Systematic Name: 1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-(p-tolylsulfonyl)urea
- Molecular Formula: C₁₅H₂₁N₃O₃S[3]

ortho-Gliclazide (Gliclazide Impurity F)

- Systematic Name: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-otoluenesulfonamide[1]
- Molecular Formula: C₁₅H₂₁N₃O₃S[1]

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References



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